1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of thioureas and triazoles. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of both triazole and thiourea moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with 3-(trifluoromethyl)phenyl isothiocyanate. The reaction is carried out in the presence of a suitable base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Chemical Reactions Analysis
1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles like amines or alcohols.
Scientific Research Applications
1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antidiabetic agent due to its ability to inhibit enzymes like α-amylase and α-glucosidase.
Materials Science: It is used in the synthesis of coordination complexes with metal ions, which have applications in catalysis and materials science.
Biological Research: The compound’s unique structure makes it a valuable tool for studying enzyme inhibition and protein-ligand interactions.
Industrial Chemistry: It is utilized in the development of new polymers, adhesives, and flame retardants.
Mechanism of Action
The mechanism of action of 1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it inhibits enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing the breakdown of carbohydrates into glucose. This inhibition helps in managing blood glucose levels in diabetic patients . The compound’s thiourea moiety also allows it to form coordination complexes with metal ions, which can be used in catalysis and other applications.
Comparison with Similar Compounds
1-methyl-N-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds such as:
1,2,3-Triazole Derivatives: These compounds share the triazole moiety and are known for their biological activities, including antimicrobial and anticancer properties.
Thiourea Derivatives: Compounds with thiourea moieties are widely studied for their enzyme inhibitory activities and coordination chemistry.
Fluorinated Compounds: The presence of trifluoromethyl groups in the compound imparts unique chemical stability and biological activity, similar to other fluorinated compounds used in medicinal chemistry.
The uniqueness of this compound lies in its combined triazole and thiourea structure, which provides a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
1-[(1-methyltriazole-4-carbonyl)amino]-3-[3-(trifluoromethyl)phenyl]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6OS/c1-21-6-9(17-20-21)10(22)18-19-11(23)16-8-4-2-3-7(5-8)12(13,14)15/h2-6H,1H3,(H,18,22)(H2,16,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQZTKNHQUIHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NNC(=S)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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